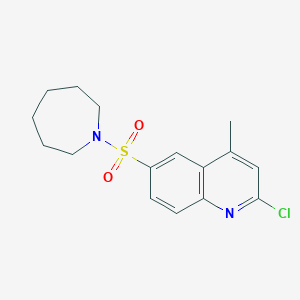
6-(Azepan-1-ylsulfonyl)-2-chloro-4-methylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Azepan-1-ylsulfonyl)-2-chloro-4-methylquinoline is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Azepan-1-ylsulfonyl)-2-chloro-4-methylquinoline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Chlorine Atom: Chlorination of the quinoline core can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Sulfonylation with Azepane: The azepane sulfonyl group can be introduced through a nucleophilic substitution reaction using azepane and a sulfonyl chloride derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
6-(Azepan-1-ylsulfonyl)-2-chloro-4-methylquinoline can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions to yield corresponding sulfonic acids.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or primary amines in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of quinoline derivatives with different substituents.
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of reduced quinoline derivatives.
Scientific Research Applications
6-(Azepan-1-ylsulfonyl)-2-chloro-4-methylquinoline has various applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Studies: The compound is used in research to understand its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: It can be used as an intermediate in the synthesis of other biologically active compounds and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-(Azepan-1-ylsulfonyl)-2-chloro-4-methylquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to changes in cellular signaling pathways, ultimately affecting cell function and viability .
Comparison with Similar Compounds
Similar Compounds
- 6-(Azepan-1-ylsulfonyl)-2-(2-chloro-6-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
- N-[4-(azepan-1-ylsulfonyl)phenyl]-6-methylpyrimidin-4-amine
Uniqueness
6-(Azepan-1-ylsulfonyl)-2-chloro-4-methylquinoline is unique due to its specific substitution pattern on the quinoline core, which imparts distinct chemical and biological properties. The presence of the azepane sulfonyl group enhances its solubility and potential interactions with biological targets, making it a valuable compound for research and development in medicinal chemistry.
Properties
Molecular Formula |
C16H19ClN2O2S |
|---|---|
Molecular Weight |
338.9 g/mol |
IUPAC Name |
6-(azepan-1-ylsulfonyl)-2-chloro-4-methylquinoline |
InChI |
InChI=1S/C16H19ClN2O2S/c1-12-10-16(17)18-15-7-6-13(11-14(12)15)22(20,21)19-8-4-2-3-5-9-19/h6-7,10-11H,2-5,8-9H2,1H3 |
InChI Key |
ACGJFQQMGDSSEL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C=C(C=C2)S(=O)(=O)N3CCCCCC3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















